

tert-Butyl 6-chloronicotinate CAS number and properties

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Compound of Interest

Compound Name: *tert-Butyl 6-chloronicotinate*

Cat. No.: B169621

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An In-depth Technical Guide to **tert-Butyl 6-chloronicotinate** for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-chloronicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a sterically hindered ester group, allow for selective chemical transformations, making it an important intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field.

Chemical and Physical Properties

tert-Butyl 6-chloronicotinate is a white to off-white solid at room temperature.[\[1\]](#)[\[2\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	115309-57-4	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ CINO ₂	[1] [3]
Molecular Weight	213.66 g/mol	[3]
Melting Point	53-54 °C	[1] [2]
Boiling Point	270.7 ± 20.0 °C at 760 mmHg (Predicted)	[1] [2]
Appearance	White to off-white solid	[1] [2]
Purity	Typically ≥95%	
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	[1] [2]

Synthesis of **tert-Butyl 6-chloronicotinate**

A common and efficient method for the synthesis of **tert-Butyl 6-chloronicotinate** involves the esterification of 6-chloronicotinic acid with di-tert-butyl dicarbonate.

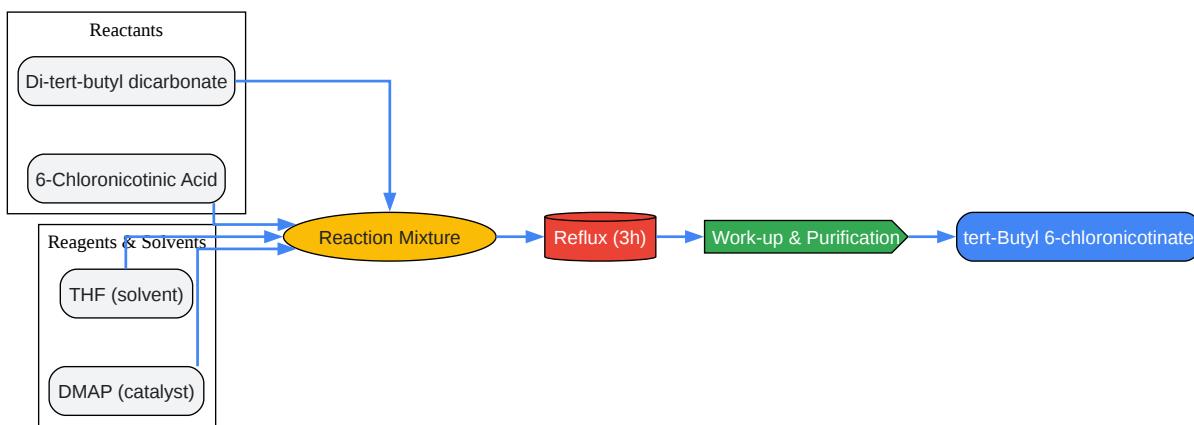
Experimental Protocol

General Procedure for the synthesis of **tert-butyl 6-chloronicotinate** from 6-chloronicotinic acid and di-tert-butyl dicarbonate:[\[2\]](#)

- Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in tetrahydrofuran (THF).
- Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours.
- Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield **tert-butyl 6-chloronicotinate** as a white solid.

Synthesis Workflow



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Caption: Synthesis workflow for **tert-Butyl 6-chloronicotinate**.

Applications in Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals. The chlorine atom at the 6-position of **tert-Butyl 6-chloronicotinate** is susceptible to nucleophilic substitution, making it a versatile precursor for a variety of derivatives. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.

A key application involves its use in coupling reactions to form amide bonds, a fundamental linkage in many biologically active molecules. The related compound, **tert**-butyl 2-chloronicotinate, is utilized in palladium-catalyzed amidation reactions. This suggests a similar reactivity for the 6-chloro isomer, which can be employed to synthesize complex molecules with potential therapeutic applications.

Spectral Data Interpretation

While specific spectra are proprietary to suppliers, the expected spectral characteristics can be predicted based on the structure of **tert**-**Butyl 6-chloronicotinate**.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.- A doublet in the aromatic region for the proton at the 5-position.- A doublet of doublets in the aromatic region for the proton at the 4-position.- A doublet in the aromatic region for the proton at the 2-position.
¹³ C NMR	<ul style="list-style-type: none">- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 82 ppm for the quaternary carbon of the tert-butyl group.- Several signals in the aromatic region (120-155 ppm) corresponding to the pyridine ring carbons.- A signal for the carbonyl carbon of the ester group around 164 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretching vibrations for the tert-butyl group around 2950-2980 cm⁻¹.- A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.- C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration, typically in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M⁺) should be observable.- A characteristic fragmentation pattern for esters would be the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated 6-chloronicotinic acid.

Safety Information

tert-Butyl 6-chloronicotinate is classified as harmful and an irritant.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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